4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

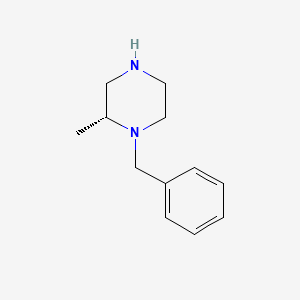

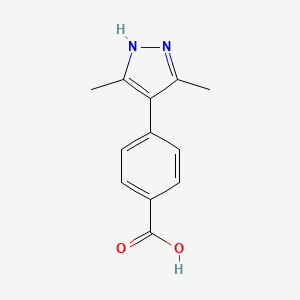

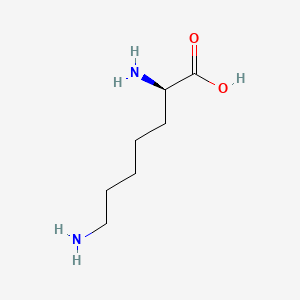

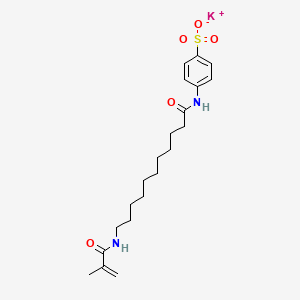

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzoic acid moiety attached at position 4 of the pyrazole ring

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid has several scientific research applications:

Wirkmechanismus

Target of Action

It has been used in the synthesis of metal-organic frameworks (mofs), indicating potential interactions with metal ions .

Mode of Action

It has been used as a bifunctional linker in the synthesis of MOFs . In this context, it likely interacts with metal ions to form a coordinated network.

Result of Action

In the context of MOFs, it contributes to the formation of a coordinated network .

Action Environment

In the context of mof synthesis, factors such as solvent type and temperature may play a role .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable benzoic acid derivative. One common method involves the esterification of 3,5-dimethyl-1H-pyrazole with ethyl 4-bromobenzoate, followed by hydrolysis to yield the desired benzoic acid . The reaction conditions often include the use of a base such as sodium hydroxide in an aqueous or alcoholic medium, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzaldehyde or 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid derivatives.

Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Vergleich Mit ähnlichen Verbindungen

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid.

Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of coordination complexes and its potential bioactivity .

Eigenschaften

IUPAC Name |

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-7-11(8(2)14-13-7)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRIFOAFECWGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737221 |

Source

|

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185252-69-1 |

Source

|

| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) interesting for material science?

A1: H2mpba is a bifunctional organic ligand, meaning it can bind to metal ions through two different sites. This allows it to act as a linker in the construction of Metal-Organic Frameworks (MOFs) [, , , , , ]. MOFs are a class of crystalline porous materials built from metal ions and organic linkers. They have shown promise in a variety of applications, including gas storage and separation, catalysis, and drug delivery.

Q2: What are the structural characteristics of the MOFs formed using H2mpba?

A2: H2mpba can form MOFs with various structures and properties depending on the synthesis conditions and the metal ions used. For instance, H2mpba can create two-dimensional (2D) frameworks with sql topology that stack through π-π interactions, as seen in NUM-11 ([Cu(Hmpba)2]·1.5DMF) []. It can also form 3D frameworks with lvt topology, such as [Cu(Hmpba)2]·4MeOH·1H2O []. Interestingly, H2mpba can lead to the formation of isomeric frameworks, which have the same chemical formula but different arrangements of the building blocks in the crystal structure. These isomers can exhibit different pore shapes, flexibility, and sorption behaviors [, ].

Q3: How does the structure of H2mpba-based MOFs influence their gas sorption properties?

A3: The pore size, shape, and flexibility of H2mpba-based MOFs are crucial for their gas sorption properties. For example, NUM-11 exhibits selective adsorption of acetylene (C2H2) over ethylene (C2H4) and carbon dioxide (CO2) due to the specific interactions between the gas molecules and the pore surface []. This selectivity is crucial for the purification of acetylene from gas mixtures. In another study, researchers observed that a flexible H2mpba-based framework with adaptive pores showed high column-capacity in gas chromatographic separation []. This material exhibited single-crystal to single-crystal (SCSC) transformations upon activation and adsorption of different guest molecules, demonstrating its ability to adjust its pore size and shape to accommodate different guests.

Q4: Have any computational studies been conducted on H2mpba-based MOFs?

A4: Yes, computational chemistry techniques have been employed to understand and predict the behavior of H2mpba-based MOFs. For example, Grand Canonical Monte Carlo simulations were used to confirm the preferential binding of C2H2 over C2H4 and CO2 in NUM-11 []. In another study, a combination of first-principle calculations and computational simulations, including sorption simulated annealing, molecular mechanics, and grand canonical Monte Carlo modeling, was used to solve the crystal structures of activated phases and simulate the CO2 adsorption/desorption isotherms of interpenetration-direction isomeric coordination networks of [Zn(Hmpba)2] []. These studies highlight the importance of computational methods in understanding and predicting the structure-property relationships in MOFs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Triazabicyclo[2.2.0]hex-3-en-2-one,6,6-dimethyl-(9CI)](/img/new.no-structure.jpg)

![1-[(Ethoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B575869.png)

![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)